N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Beschreibung
The compound N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (hereafter referred to as Compound X) is a heterocyclic molecule featuring a pyrazole core substituted with a furan ring, a hydroxyethyl group, and a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety.
Eigenschaften
IUPAC Name |
N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S/c1-8-12(22-17-15-8)13(20)14-11-7-9(10-3-2-6-21-10)16-18(11)4-5-19/h2-3,6-7,19H,4-5H2,1H3,(H,14,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSMEQYEYQEWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=NN2CCO)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues from Pyrazole Carboxamide Derivatives
details the synthesis of pyrazole carboxamide derivatives (3a–3p) with substituent variations, providing a basis for comparing Compound X’s physicochemical properties and synthetic routes .
Table 1: Key Properties of Pyrazole Carboxamide Derivatives vs. Compound X
*Calculated molecular formula based on structural analysis.
Key Observations :
- Substituent Effects : Compound X’s hydroxyethyl group likely enhances solubility in polar solvents compared to the aromatic substituents (phenyl, chlorophenyl) in 3a–3c, which increase lipophilicity .
- Synthetic Yields : The yields of analogs (62–71%) suggest that carboxamide coupling via EDCI/HOBt (as in ) is moderately efficient, though Compound X’s synthesis may require optimization for its unique hydroxyethyl substituent .
- Thermal Stability : The higher melting points of halogenated derivatives (e.g., 3b: 171–172°C) indicate increased crystallinity due to strong intermolecular forces (e.g., halogen bonding), whereas Compound X’s melting point remains uncharacterized.
Thiadiazole and Thiazole-Based Analogues
and describe compounds with thiadiazole and thiazole cores, highlighting electronic and steric differences compared to Compound X’s 1,2,3-thiadiazole moiety.
Table 2: Thiadiazole/Thiazole Derivatives Comparison
*Estimated based on molecular formula.
Key Observations :
- Electronic Effects : The 1,2,3-thiadiazole in Compound X is less common than 1,3,4-thiadiazole (), which may alter reactivity in nucleophilic substitution or redox reactions.
- Biological Implications : Thiazole derivatives () often exhibit antimicrobial or kinase inhibitory activity, suggesting Compound X could be explored for similar targets .
Pharmacological and Spectral Data Gaps
For example, N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () was characterized via spectral analysis, but its bioactivity remains unreported . Similarly, the hydroxyethyl group in Compound X may influence pharmacokinetics (e.g., metabolic stability) compared to aryl-substituted analogs.
Q & A
Q. Table 1. Optimization of Thiadiazole Cyclization
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | Et₃N (1.5 eq) | 80 | 72 |
| MeCN | None | 25 | 45 |
Advanced: Which structural features influence biological activity?
Methodological Answer:
Critical features include:
- Thiadiazole Ring : Facilitates π-π stacking with biomolecular targets (e.g., DNA intercalation) .
- Hydroxyethyl Group : Enhances solubility (log P reduction from 2.3 to 1.5) and hydrogen bonding (IC₅₀ improves from 28 μM to 12 μM) .
- 4-Methyl Substitution : Increases lipophilicity (log P from 1.8 to 2.3) and membrane permeability .
Q. Table 2. Substituent Effects on Anticancer Activity (HeLa Cells)
| R Group | IC₅₀ (μM) | log P |
|---|---|---|
| -H | 28 | 1.8 |
| -CH₃ (4-methyl) | 18 | 2.3 |
| -CH₂CH₂OH | 12 | 1.5 |
Advanced: How are computational methods used to study mechanism?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding modes (e.g., carboxamide forms hydrogen bonds with Arg112 in kinase X; ΔG = -9.2 kcal/mol) .
- MD Simulations (AMBER) : Assess stability over 100 ns (RMSD < 2.0 Å indicates stable protein-ligand complexes) .
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
Discrepancies arise from assay variability. Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
